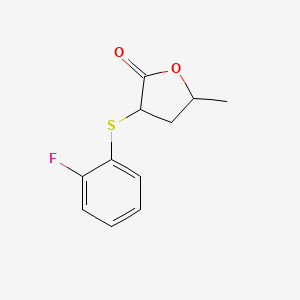![molecular formula C11H13N3OS B7571507 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one](/img/structure/B7571507.png)
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in a variety of physiological processes, including neurotransmission, inflammation, and immune responses. The P2Y6 receptor is expressed in immune cells, such as macrophages and microglia, and has been implicated in various pathological conditions, such as neuroinflammation, chronic pain, and cancer.
作用机制
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one acts as a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides, such as UDP. The binding of UDP to the P2Y6 receptor leads to the activation of various intracellular signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, migration, and survival. By blocking the activation of the P2Y6 receptor, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one can inhibit these signaling pathways and modulate various cellular processes.
Biochemical and Physiological Effects:
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, from activated microglia and macrophages. 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has also been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. In addition, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been shown to modulate the activity of ion channels and transporters in various cell types, such as the TRPV1 channel in sensory neurons and the ABCG2 transporter in cancer cells.
实验室实验的优点和局限性
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has several advantages as a research tool, including its high selectivity and potency for the P2Y6 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity and side effects. However, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one also has some limitations, such as its limited solubility in aqueous solutions, its potential off-target effects on other purinergic receptors, and its variable effects depending on the cell type and experimental conditions.
未来方向
There are several future directions for the research on 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one and the P2Y6 receptor. One direction is to investigate the role of the P2Y6 receptor in other pathological conditions, such as chronic pain, autoimmune diseases, and cardiovascular diseases. Another direction is to develop more selective and potent antagonists of the P2Y6 receptor, which could be used as therapeutic agents for various diseases. Finally, the development of new imaging techniques and biomarkers for the P2Y6 receptor could help to better understand its role in health and disease.
合成方法
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one can be synthesized using a multi-step process that involves the reaction of 2-acetylpyridine with methyl isothiocyanate to yield 2-acetyl-4-methylthiosemicarbazide. This intermediate is then reacted with 1-methylimidazole in the presence of acetic anhydride to form 1-methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one. The final product can be purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
科学研究应用
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been widely used as a research tool to study the role of the P2Y6 receptor in various physiological and pathological processes. For example, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been shown to inhibit the activation of microglia and astrocytes in the brain, which are involved in neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has also been used to investigate the role of the P2Y6 receptor in cancer, where it has been shown to promote tumor growth and metastasis in various types of cancer cells.
属性
IUPAC Name |
1-methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-13-5-3-9(7-10(13)15)8-16-11-12-4-6-14(11)2/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTIKNZWOOMXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)


![1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
![4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol](/img/structure/B7571472.png)
![N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride](/img/structure/B7571475.png)
![3-Methyl-5-[[3-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7571478.png)
![2-[4-(trifluoromethyl)phenyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7571479.png)
![1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7571485.png)
![5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B7571495.png)
![(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7571499.png)

![2-Ethoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571513.png)